tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-(piperidin-4-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
Scientific Research Applications
tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a tert-butyl group and a piperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFOLREHRBMLM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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